molecular formula C19H36 B13815426 7-Octadecyne, 2-methyl- CAS No. 35354-38-2

7-Octadecyne, 2-methyl-

Cat. No.: B13815426
CAS No.: 35354-38-2
M. Wt: 264.5 g/mol
InChI Key: WQMKDHREUPHQQE-UHFFFAOYSA-N
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Description

2-Methyl-7-octadecyne is an organic compound with the molecular formula C19H36. It is a type of alkyne, characterized by the presence of a triple bond between two carbon atoms. This compound is also known by its IUPAC name, 7-Octadecyne, 2-methyl-.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-octadecyne typically involves the use of alkyne coupling reactions. One common method is the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of 2-Methyl-7-octadecyne may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve distillation or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-octadecyne can undergo various types of chemical reactions, including:

    Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.

    Reduction: Hydrogenation can convert the triple bond into a single bond, forming alkanes.

    Substitution: The hydrogen atoms adjacent to the triple bond can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or ozone can be used under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon or nickel can be used in the presence of hydrogen gas.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of light or heat.

Major Products Formed

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Haloalkynes or other substituted alkynes.

Scientific Research Applications

2-Methyl-7-octadecyne has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-7-octadecyne depends on the specific reaction or application. In catalytic reactions, the triple bond can coordinate with metal catalysts, facilitating various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Octadecyne: Another alkyne with a similar structure but with the triple bond at a different position.

    2-Methyl-1-octadecyne: Similar structure but with the methyl group at a different position.

    7-Octadecene: An alkene with a double bond instead of a triple bond.

Uniqueness

2-Methyl-7-octadecyne is unique due to its specific positioning of the triple bond and the methyl group, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

2-methyloctadec-7-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h19H,4-12,15-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMKDHREUPHQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC#CCCCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067915
Record name 7-Octadecyne, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35354-38-2
Record name 2-Methyl-7-octadecyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35354-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Octadecyne, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035354382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Octadecyne, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 7-Octadecyne, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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